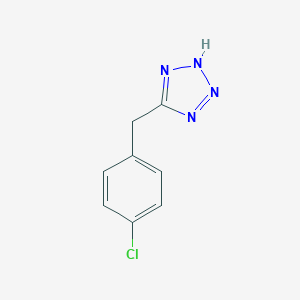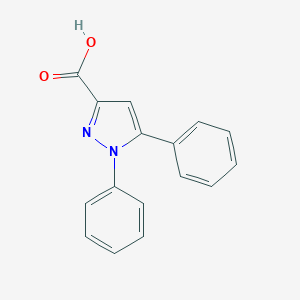
1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C₁₆H₁₂N₂O₂. It is also known by its CAS number: 13599-22-9 . This compound belongs to the pyrazole family and contains both phenyl and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid. One common method involves the cyclization of 1,5-diphenyl-1H-pyrazole-3-carboxamide using appropriate reagents and conditions. The carboxylic acid group is introduced during this cyclization step.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves refluxing the appropriate starting materials in a suitable solvent (such as ethanol or acetic acid) with a dehydrating agent (such as thionyl chloride). The resulting product can then be purified and isolated.
Chemical Reactions Analysis
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states of the pyrazole ring.
Reduction: Reduction reactions can yield derivatives with reduced functional groups.
Substitution: Substituents on the phenyl rings can be modified through substitution reactions. Common reagents include strong acids, bases, and oxidizing or reducing agents.
Major products formed from these reactions include derivatives with altered functional groups or substitution patterns.
Scientific Research Applications
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The specific mechanism by which 1,5-diphenyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its target. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 1,5-diphenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, it shares similarities with other pyrazole derivatives. Some related compounds include:
- 1H-Pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid ethyl ester
Properties
IUPAC Name |
1,5-diphenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZLVASVSISLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357831 | |
| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-22-9 | |
| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesized?
A1: Several synthetic routes have been explored. One common method involves reacting 4-ethoxycarbonyl-5-phenyl-2,3-furandione (1) with N-benzylidene-N′-phenyl hydrazine. This reaction yields 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester (2), which can be further hydrolyzed to obtain the desired this compound. [, ] You can find more details on this specific reaction in the paper titled "Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid". []
Q2: What are the key structural features of this compound?
A2: This compound comprises a pyrazole ring core, substituted at the 1 and 5 positions with phenyl groups, and bearing a carboxylic acid group at the 3 position. [, ]
Q3: How can the structure of this compound be confirmed?
A3: Several spectroscopic techniques can be employed to characterize the structure. These include ¹H NMR, ¹³C NMR, mass spectrometry, FTIR spectroscopy, and elemental analysis. []
Q4: What are some common reactions that this compound undergoes?
A4: This compound serves as a versatile building block for synthesizing various derivatives. The carboxylic acid functionality can be converted into esters [, ] and amides [, , , ] by reacting with appropriate alcohols or amines, respectively.
Q5: Can you provide an example of a specific reaction involving this compound?
A5: The reaction of this compound chloride (3) with 2,3-diaminopyridine (4) produces 1H-pyrazole-3-carboxamide (5) in good yield. Interestingly, modifying the reaction conditions by adding a base and extending the reaction time leads to the formation of a different product, the 3H-imidazo[4,5-b] pyridine derivative (6). []
Q6: Have theoretical calculations been used to study reactions involving this compound derivatives?
A6: Yes, computational chemistry methods like AM1 calculations have been employed to investigate the mechanisms of reactions involving this compound derivatives. These calculations provide valuable insights into the electronic structures of reactants, transition states, intermediate states, and final products. [] The paper "SYNTHESIS AND THEORETICAL CALCULATIONS OF THE 1H-PYRAZOLE-3-CARBOXAMIDE AND -3-CARBOXYLATE DERIVATIVES" delves deeper into this topic. []
Q7: What is the significance of investigating Structure-Activity Relationships (SAR) for this compound derivatives?
A7: Understanding how structural modifications influence the biological activity of this compound derivatives is crucial for designing new compounds with improved potency and selectivity towards specific targets. []
Q8: Have any antimicrobial studies been conducted on this compound derivatives?
A8: Yes, some studies have explored the antimicrobial activity of these compounds. Notably, the N,N-dimethylhydrazide derivative of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has shown promising activity against Gram-negative and Gram-positive bacteria, as well as against certain yeast strains. []
Q9: Are there any known challenges related to the formulation and stability of this compound derivatives?
A9: While specific information on formulation challenges is limited in the provided research papers, solubility and stability under various conditions are crucial aspects to consider during drug development. Strategies to enhance solubility or stability may involve utilizing different salt forms, incorporating solubilizing agents, or optimizing storage conditions.
Q10: What analytical techniques are typically used to characterize and quantify this compound and its derivatives?
A10: Common analytical techniques include NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis. These techniques help determine the compound's identity, purity, and structural features. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


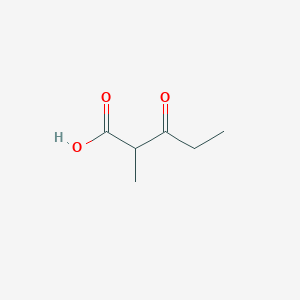
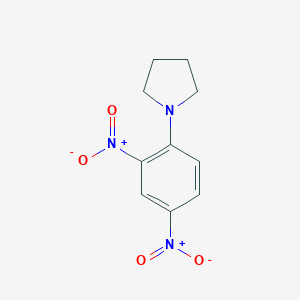
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)
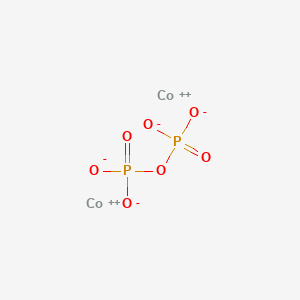
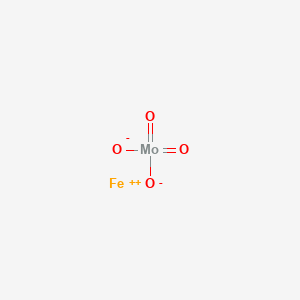

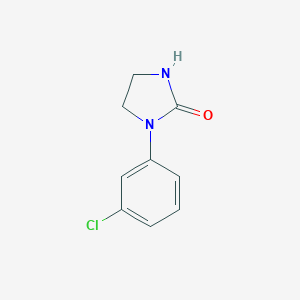
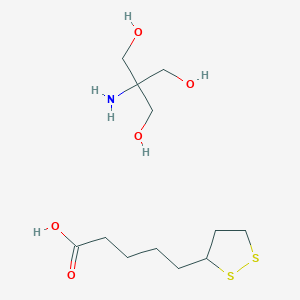
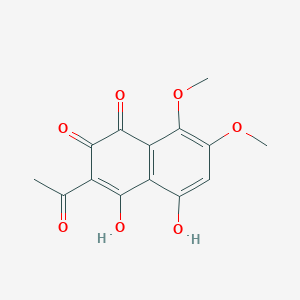
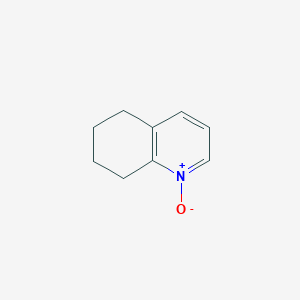
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)

